molecular formula C14H20N2O6S B6986732 N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide

Cat. No.: B6986732
M. Wt: 344.39 g/mol
InChI Key: UTZLCTXZVPDGJJ-SNVBAGLBSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole moiety, a methanesulfonamido group, and an oxyacetamide linkage, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-10(6-16-23(2,18)19)20-8-14(17)15-7-11-3-4-12-13(5-11)22-9-21-12/h3-5,10,16H,6-9H2,1-2H3,(H,15,17)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZLCTXZVPDGJJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)OCC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNS(=O)(=O)C)OCC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form 1,3-benzodioxole.

    Introduction of the Methanesulfonamido Group: The benzodioxole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamido group.

    Formation of the Oxyacetamide Linkage: The final step involves the reaction of the intermediate with 2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide: can be compared with other compounds containing benzodioxole, methanesulfonamido, or oxyacetamide groups.

    Examples: Compounds like this compound, this compound, and this compound.

Uniqueness

    Structural Features: The unique combination of benzodioxole, methanesulfonamido, and oxyacetamide groups in this compound imparts distinct chemical and biological properties.

    Reactivity: The compound’s reactivity profile differs from similar compounds due to the specific arrangement of functional groups.

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